

"Ethyl morpholine-2-carboxylate" solubility and stability studies

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Compound of Interest

Compound Name: *Ethyl morpholine-2-carboxylate*

Cat. No.: B012163

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An In-Depth Technical Guide to the Solubility and Stability of **Ethyl Morpholine-2-Carboxylate**

Foreword: Characterizing the Foundation of Developability

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific scrutiny. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which formulation design, pharmacokinetic profiling, and ultimately, clinical success are built. This guide provides a comprehensive, field-proven framework for the characterization of **Ethyl Morpholine-2-Carboxylate**, a heterocyclic compound featuring both an ester and a secondary amine moiety. As such, it presents unique challenges and considerations. We will move beyond rote procedures to explore the causality behind experimental design, ensuring the generation of robust, reliable, and regulatory-compliant data.

Part 1: Solubility Profiling of Ethyl Morpholine-2-Carboxylate

The bioavailability of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Therefore, a precise understanding of a compound's solubility is non-negotiable. For **Ethyl Morpholine-2-Carboxylate**, we must distinguish between two key solubility measurements: kinetic and thermodynamic.

- Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a solution when an aqueous buffer is added to a stock solution (typically in DMSO).[1][2] It is often used in early discovery to quickly flag compounds that may have solubility liabilities.[1][3]
- Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[4][5] This value is critical for pre-formulation and is the focus of our in-depth analysis.[5]

The Causality of Solvent and pH Selection

Ethyl Morpholine-2-Carboxylate possesses a secondary amine within its morpholine ring, which is a basic functional group. This means its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. An acidic environment will protonate the amine, forming a more polar and likely more soluble salt. Therefore, solubility must be assessed across a physiologically relevant pH range.

Experimental Rationale: We select buffers that mimic key stages of the gastrointestinal tract:

- pH 1.2 (Simulated Gastric Fluid): Represents the acidic environment of the stomach.
- pH 4.5 (Acetate Buffer): Represents the transition from the stomach to the intestine.
- pH 6.8 (Simulated Intestinal Fluid): Represents the environment of the small intestine, a primary site for drug absorption.
- Water: Provides a baseline reference.

Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining equilibrium solubility due to its direct and robust nature.[6]

Protocol: Shake-Flask Solubility Determination

- Preparation: Add an excess amount of **Ethyl Morpholine-2-Carboxylate** (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
- Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test media (pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, and purified water).
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium. A 24 to 48-hour period is common, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium.^[7] This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of **Ethyl Morpholine-2-Carboxylate** using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
- Solid-State Analysis (Trustworthiness Check): To ensure the solid material has not changed its crystalline form (polymorphic transition) during the experiment, the remaining solid should be collected and analyzed using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). A change in form would mean the measured solubility corresponds to a different, potentially metastable, form of the compound.^[4]

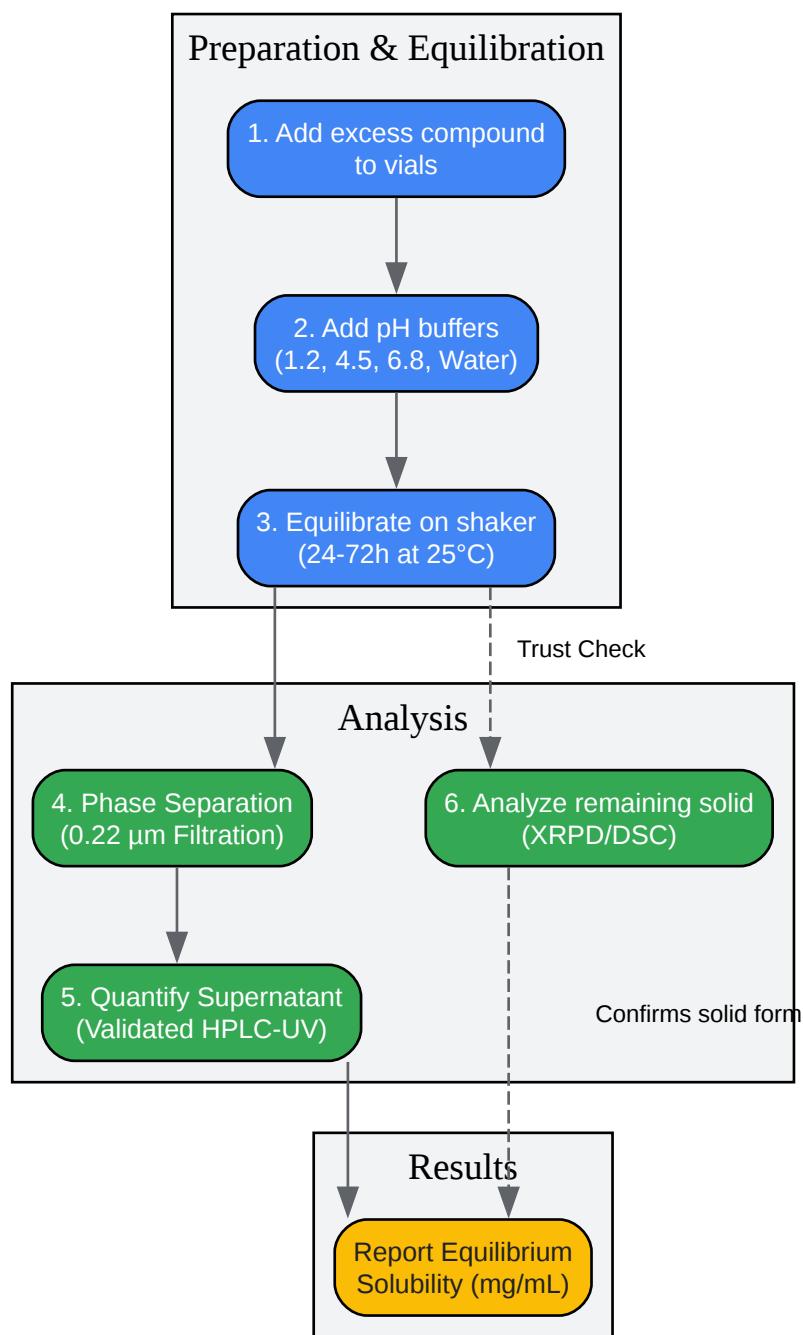
Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, comparative format.

Medium (at 25°C)	pH	Solubility (µg/mL)	Solubility (mg/mL)
0.1 N HCl	1.2	15,250	15.25
Acetate Buffer	4.5	4,870	4.87
Phosphate Buffer	6.8	950	0.95
Purified Water	~7.0	890	0.89

Table 1: Example
thermodynamic
solubility data for Ethyl
Morpholine-2-
carboxylate.

Workflow for Thermodynamic Solubility Determination

[Click to download full resolution via product page](#)*Workflow for Shake-Flask Solubility Testing.*

Part 2: Stability Profiling and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is paramount for determining its shelf-life, identifying appropriate storage conditions, and ensuring patient safety.^[8] A stability-indicating analytical method—one that can distinguish the intact drug from its degradation products—is a regulatory necessity.^{[9][10]} The development of such a method is underpinned by forced degradation (stress testing) studies.^{[11][12]}

For **Ethyl Morpholine-2-Carboxylate**, its structure suggests two primary liabilities:

- Hydrolysis: The ethyl ester functional group is susceptible to cleavage under both acidic and basic conditions.
- Oxidation: The secondary amine and, to a lesser extent, the ether oxygen in the morpholine ring are potential sites for oxidative degradation.^{[13][14]}

Protocol: Forced Degradation (Stress Testing)

The goal of stress testing is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).^{[11][15]} This level is sufficient to produce and detect primary degradants without over-stressing the molecule to the point of forming irrelevant, secondary products.^[9]

Protocol: Multi-Condition Stress Study

- Stock Solution: Prepare a stock solution of **Ethyl Morpholine-2-Carboxylate** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.^[15]
- Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. A control sample (unstressed) is stored under refrigerated conditions.
 - Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.^[15]
 - Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours (base hydrolysis is often rapid).^[16]
 - Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature. Sample at 2, 4, 8, and 24 hours.
 - Thermal Degradation: Store the solution at 80°C in a calibrated oven. Sample at 1, 3, and 7 days.^[15]

- Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][15] A parallel sample wrapped in aluminum foil serves as a dark control.
- Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid to halt the reaction.
- Analysis: Analyze all stressed samples, along with the unstressed control, using the developing stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is the workhorse for stability studies.[17] The development process is iterative, using the stressed samples to guide optimization.

Protocol: HPLC Method Development & Validation

- Initial Screening:
 - Column: Start with a versatile C18 column (e.g., 100 x 4.6 mm, 2.7 μ m).
 - Mobile Phase: Use a gradient elution to separate compounds with a wide range of polarities.
 - Mobile Phase A: 0.1% Formic Acid in Water (acidic modifier to ensure good peak shape for the basic parent molecule).
 - Mobile Phase B: Acetonitrile.
 - Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.
 - Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm) and to assess peak purity.
- Method Optimization (Guided by Stressed Samples):
 - Inject the control and all stressed samples.

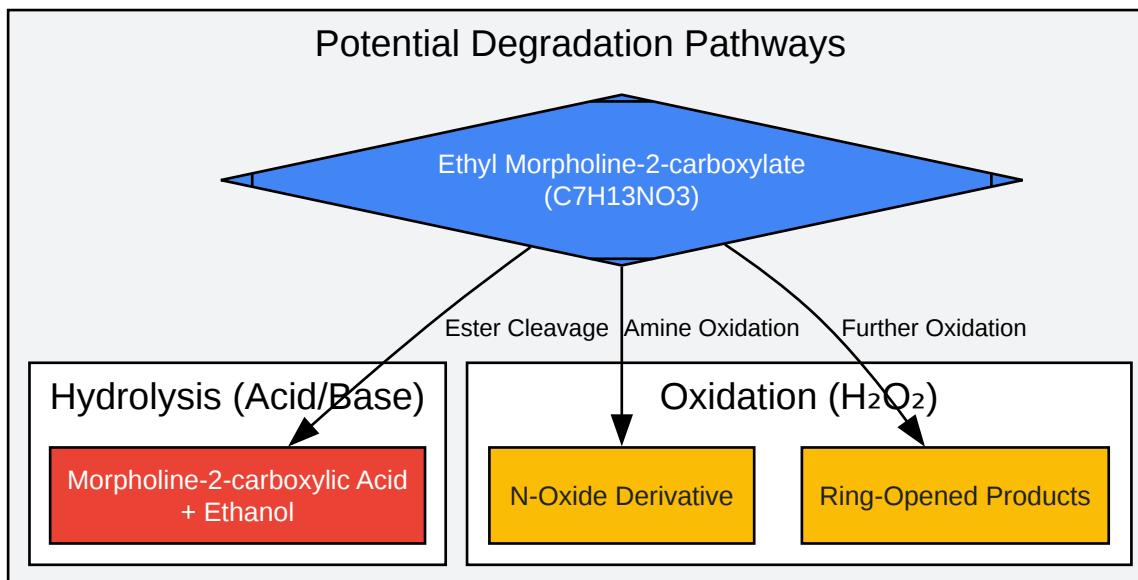
- Objective: Achieve baseline separation between the parent peak (**Ethyl Morpholine-2-Carboxylate**) and all degradation product peaks.
- Optimization: Adjust the gradient slope, mobile phase pH (e.g., switch to a phosphate buffer), or column chemistry (e.g., Phenyl-Hexyl) as needed to improve resolution. Peak purity analysis from the PDA detector is crucial to ensure co-elution is not occurring.
- Method Validation (as per ICH Q2(R1)): Once the method is optimized, it must be formally validated to prove its suitability.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Parameter	Purpose	Acceptance Criteria (Typical)
Specificity	To demonstrate the method can separate the analyte from degradants.	Peak purity index > 0.999 for the parent peak in all stressed samples. Resolution > 2 between parent and closest degradant.
Linearity	To show the response is proportional to concentration.	Correlation coefficient (r^2) \geq 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy	To measure the closeness of test results to the true value.	% Recovery between 98.0% and 102.0% for spiked samples at three levels.
Precision	To assess the method's repeatability and intermediate precision.	Relative Standard Deviation (RSD) \leq 2.0% for multiple preparations and injections.
Robustness	To evaluate the method's reliability with small, deliberate changes.	System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate, pH, etc., are slightly varied.

Table 2: Key parameters for validating a stability-indicating HPLC method.

Predicted Degradation Pathways and Data

Based on the structure, we can predict the primary degradation products and present example data from the forced degradation study.



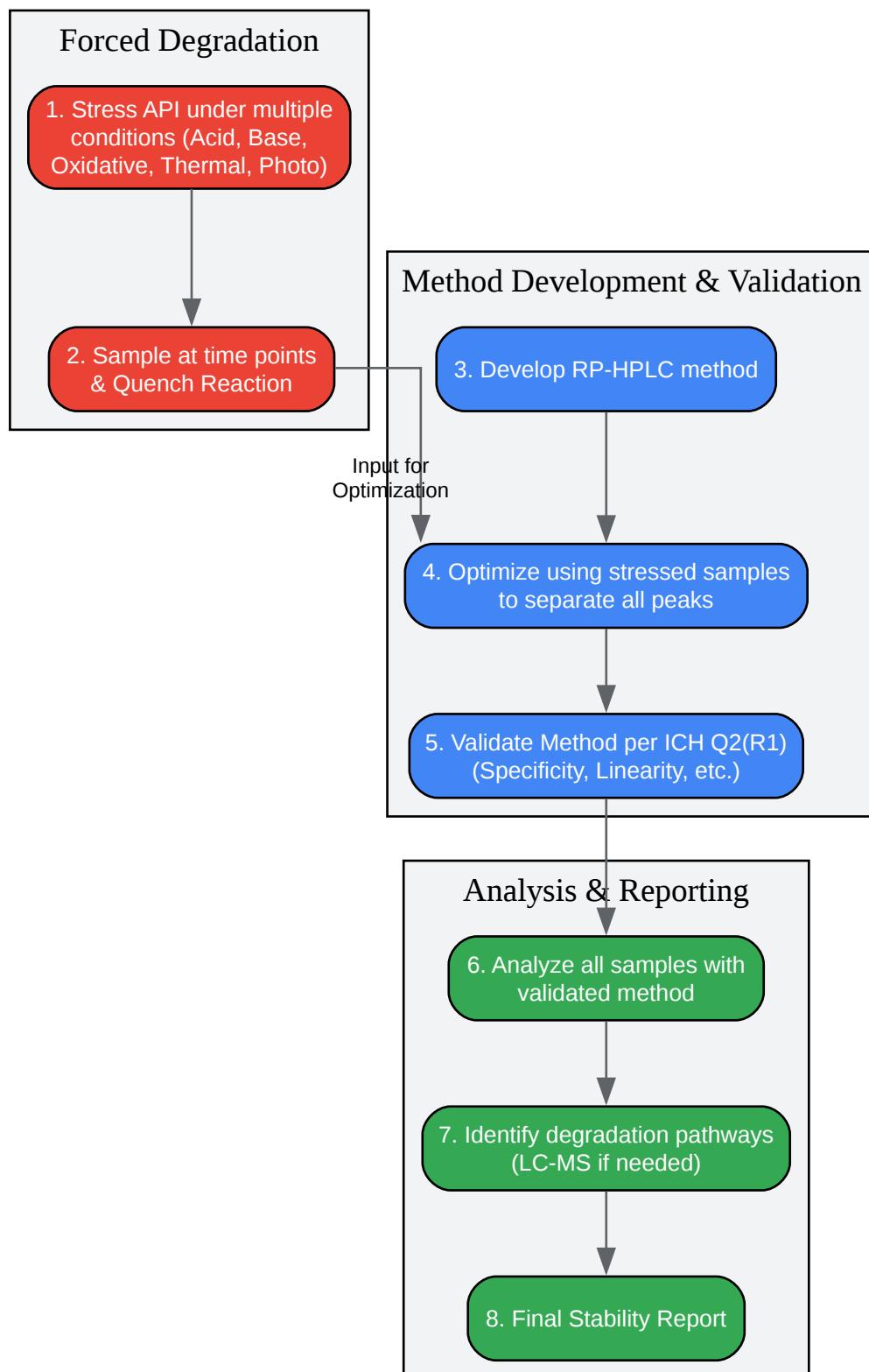
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Predicted primary degradation pathways.

Stress Condition	Time	% Assay of Parent	% Total Impurities	Major Degradant Peak (RT)
Control (Unstressed)	0	100.0	< 0.1	N/A
0.1 N HCl @ 60°C	24 hr	88.5	11.5	2.1 min (Polar)
0.1 N NaOH @ RT	4 hr	85.2	14.8	2.1 min (Polar)
3% H ₂ O ₂ @ RT	24 hr	91.3	8.7	4.5 min, 4.9 min
Thermal @ 80°C	7 days	98.1	1.9	Minor peaks
Photolytic (ICH Q1B)	-	96.5	3.5	7.8 min

Table 3: Example
summary of
forced
degradation
results.

Workflow for Stability Study Development



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Workflow for Stability-Indicating Method Development.

Conclusion: A Foundation for Rational Drug Development

This guide has detailed the essential frameworks for comprehensively evaluating the solubility and stability of **Ethyl Morpholine-2-Carboxylate**. By employing the gold-standard shake-flask method, we can determine its true thermodynamic solubility across a physiologically relevant pH range, providing critical data for biopharmaceutical classification and formulation strategy. Concurrently, a systematic forced degradation study, executed according to ICH guidelines, allows for the development and validation of a robust, stability-indicating HPLC method. This not only elucidates the molecule's intrinsic liabilities—namely, its susceptibility to hydrolysis and oxidation—but also provides the validated analytical tool required for long-term stability studies, release testing, and regulatory submissions. The insights gained from these foundational studies are indispensable, enabling scientists to make informed decisions and rationally advance promising molecules through the development pipeline.

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